
3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Insecticidal and Antibacterial Potential : A study focused on synthesizing pyrimidine linked pyrazole heterocyclics, which showed promising insecticidal and antimicrobial activities. This research indicates the potential of pyrazole derivatives in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
Cytotoxic Activity : Another research evaluated the cytotoxic properties of new tripodal compounds derived from pyrazole, including 4-{bis[(3,5-dimethyl-1H-pyrazole-1-yl)methyl]amino}butane-1-ol, against tumor cell lines. These compounds exhibited significant cytotoxicity, suggesting their potential as cancer therapeutic agents (Kodadi et al., 2007).
Chemical Properties and Applications
Molecular Dimerization : A study on 3,5-diaryl-1H-pyrazoles demonstrated the dimerization process through intermolecular hydrogen bonds. This insight into molecular interactions can be valuable in the design of novel organic materials (Zheng, Wang, & Fan, 2010).
Synthesis of Pyridine-Pyrimidines : Innovative synthesis methods have been developed for pyridine-pyrimidine derivatives using pyrazole compounds. These methods highlight the versatility of pyrazoles in synthesizing complex organic molecules with potential electronic and optical applications (Rahmani et al., 2018).
Material Science
Polymer Modification : Research into modifying poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including pyrazole derivatives, has shown improved thermal stability and significant antibacterial and antifungal activities. This application demonstrates the potential of pyrazole derivatives in enhancing material properties for medical use (Aly & El-Mohdy, 2015).
Corrosion Inhibition : Bipyrazole derivatives have been studied for their efficacy as corrosion inhibitors for iron in acidic media. These studies provide a foundation for developing new corrosion-resistant materials and coatings (Wang et al., 2006).
Future Directions
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCOQMBDEKSPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

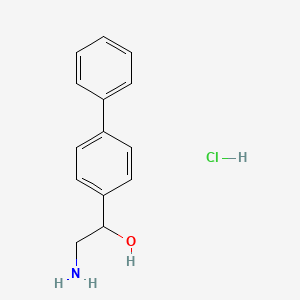
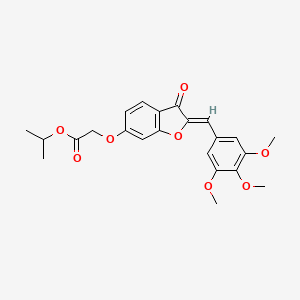
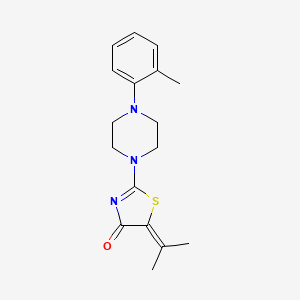
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B2696212.png)

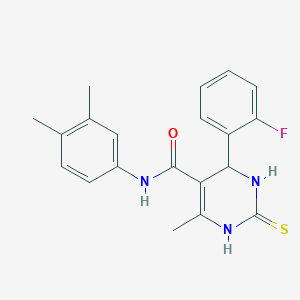
![N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2696218.png)
![6-Chloro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylpyridine-3-sulfonamide](/img/structure/B2696221.png)
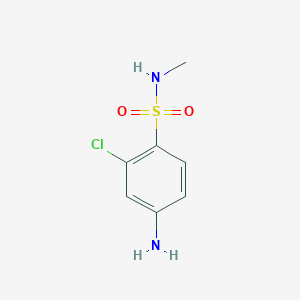
carboxamide](/img/structure/B2696225.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2696226.png)
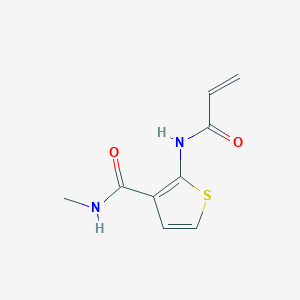

![Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2696231.png)